molecular formula C19H22N2O4S B4994829 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide

Cat. No. B4994829
M. Wt: 374.5 g/mol
InChI Key: GVRXQVYEQGLINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide, also known as L-690,330, is a synthetic compound that belongs to the class of benzamide derivatives. It is a selective antagonist of dopamine D1 receptor, which is involved in the regulation of various physiological processes such as motor control, reward, and cognition.

Mechanism of Action

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide acts as a selective antagonist of dopamine D1 receptors, which are predominantly located in the striatum and prefrontal cortex of the brain. By blocking the binding of dopamine to these receptors, this compound reduces the activity of the dopaminergic system, which is known to be hyperactive in various neuropsychiatric disorders. This leads to a decrease in the release of glutamate, which is a major excitatory neurotransmitter in the brain. The reduction in glutamate release is thought to underlie the cognitive and behavioral effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the locomotor activity induced by cocaine and amphetamine, suggesting its potential use as an anti-addiction medication. Moreover, it has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. This compound has also been found to reduce the release of glutamate in the prefrontal cortex, which is thought to underlie its cognitive and behavioral effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide is its selective affinity for dopamine D1 receptors, which allows for the study of the specific role of these receptors in various neuropsychiatric disorders. Moreover, its ability to block the behavioral effects of cocaine and amphetamine makes it a valuable tool for studying drug addiction. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, its potential side effects on other dopamine receptor subtypes need to be carefully evaluated.

Future Directions

There are several future directions for the research on 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide. One of the potential areas of application is the treatment of drug addiction, where this compound can be used to block the behavioral effects of drugs of abuse. Another potential area of application is the treatment of cognitive impairments in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Moreover, the development of more water-soluble analogs of this compound can improve its in vivo efficacy and usability. Finally, the potential side effects of this compound on other dopamine receptor subtypes need to be further evaluated to ensure its safety and efficacy.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with ethylamine to yield N-ethyl-4-methoxybenzamide. The next step involves the reaction of N-ethyl-4-methoxybenzamide with 4-bromo-3-nitrobenzenesulfonyl chloride to form 3-(4-bromo-3-nitrobenzenesulfonyl)-N-ethyl-4-methoxybenzamide. Finally, the reduction of 3-(4-bromo-3-nitrobenzenesulfonyl)-N-ethyl-4-methoxybenzamide with iron powder and acetic acid leads to the formation of this compound.

Scientific Research Applications

3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-ethyl-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a selective affinity for dopamine D1 receptors, which are implicated in the pathogenesis of several neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. This compound has been found to block the behavioral effects of cocaine and amphetamine in animal models, suggesting its potential use as an anti-addiction medication. Moreover, it has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-ethyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-20-19(22)15-8-9-17(25-2)18(12-15)26(23,24)21-11-10-14-6-4-5-7-16(14)13-21/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXQVYEQGLINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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